molecular formula C23H30O6 B12372839 Pde4-IN-15

Pde4-IN-15

Cat. No.: B12372839
M. Wt: 402.5 g/mol
InChI Key: NWARZTAQZRDFKR-PGRDOPGGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pde4-IN-15 is a compound that belongs to the class of phosphodiesterase 4 inhibitors. Phosphodiesterase 4 inhibitors are known for their role in modulating the levels of cyclic adenosine monophosphate, a crucial second messenger involved in various cellular processes. These inhibitors have been extensively studied for their potential therapeutic applications in treating inflammatory and respiratory diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pde4-IN-15 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and reagents to achieve the desired chemical transformations . Detailed reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and stringent quality control measures to ensure consistency and safety. The scalability of the synthesis is achieved through continuous flow processes and automation .

Chemical Reactions Analysis

Types of Reactions: Pde4-IN-15 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed: The major products formed from these reactions are typically derivatives of this compound with enhanced activity or stability. These derivatives are further evaluated for their therapeutic potential .

Scientific Research Applications

Pde4-IN-15 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the modulation of cyclic adenosine monophosphate levels. In biology, it is employed to investigate cellular signaling pathways and their regulation. In medicine, this compound is explored for its potential to treat inflammatory diseases, respiratory conditions, and neurological disorders . Additionally, it has industrial applications in the development of new therapeutic agents and drug formulations .

Properties

Molecular Formula

C23H30O6

Molecular Weight

402.5 g/mol

IUPAC Name

3-[(2S,3R)-7-ethoxy-2-(3-ethoxy-4-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1-benzofuran-5-yl]propan-1-ol

InChI

InChI=1S/C23H30O6/c1-4-27-20-13-16(8-9-19(20)26-3)22-18(14-25)17-11-15(7-6-10-24)12-21(28-5-2)23(17)29-22/h8-9,11-13,18,22,24-25H,4-7,10,14H2,1-3H3/t18-,22+/m0/s1

InChI Key

NWARZTAQZRDFKR-PGRDOPGGSA-N

Isomeric SMILES

CCOC1=CC(=CC2=C1O[C@@H]([C@H]2CO)C3=CC(=C(C=C3)OC)OCC)CCCO

Canonical SMILES

CCOC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)OC)OCC)CCCO

Origin of Product

United States

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